molecular formula C15H24Cl2N2 B1443260 8-Benzyl-1,8-diazaspiro[4.5]decane dihydrochloride CAS No. 1159822-78-2

8-Benzyl-1,8-diazaspiro[4.5]decane dihydrochloride

Cat. No.: B1443260
CAS No.: 1159822-78-2
M. Wt: 303.3 g/mol
InChI Key: GNSMSVLFLPSDEP-UHFFFAOYSA-N
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Description

8-Benzyl-1,8-diazaspiro[4.5]decane dihydrochloride (CAS: 1468-23-1) is a bicyclic amine derivative featuring a spiro[4.5]decane scaffold with a benzyl substituent at the 8-position and two nitrogen atoms in the diaza configuration. This compound is of significant interest in medicinal chemistry due to its structural rigidity, which enhances receptor binding selectivity and metabolic stability . Its synthesis typically involves reductive amination or alkylation reactions, as exemplified by the use of sodium triacetoxyborohydride in methanol for analogous spiro compounds .

The dihydrochloride salt form improves aqueous solubility, making it suitable for pharmacological studies.

Properties

IUPAC Name

8-benzyl-1,8-diazaspiro[4.5]decane;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2.2ClH/c1-2-5-14(6-3-1)13-17-11-8-15(9-12-17)7-4-10-16-15;;/h1-3,5-6,16H,4,7-13H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNSMSVLFLPSDEP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CCN(CC2)CC3=CC=CC=C3)NC1.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10679382
Record name 8-Benzyl-1,8-diazaspiro[4.5]decane--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10679382
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

303.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1159822-78-2
Record name 8-Benzyl-1,8-diazaspiro[4.5]decane--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10679382
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Stepwise Preparation Method (Based on Patent CN107383007A)

A detailed multistep synthesis route is described for 1-benzyl-8-substituted 1,8-diazaspiro[4.5]decane derivatives, which can be adapted for the dihydrochloride salt:

Key Steps:

Step Reaction Description Reagents/Conditions Outcome
1 Conversion of starting compound to acid chloride Oxalyl chloride in dichloromethane Acid chloride intermediate
2 Formation of intermediate amide or ester Triethylamine as base Intermediate compound
3 Addition of vinyl organometallic reagent Vinyl RMgBr at low temperature Vinyl-substituted intermediate
4 Cyclization DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) as base Cyclized spiro compound
5 Hydrogenation and cyclization Catalytic hydrogenation Saturated spirocyclic amine
6 Benzylation Benzyl chloroformate under basic conditions N-benzyl protected spirocyclic compound

This sequence results in the formation of the benzyl-substituted diazaspiro compound, which can then be converted into the dihydrochloride salt by treatment with hydrochloric acid.

Additional Notes:

  • Reaction temperatures are carefully controlled, typically 0°C to room temperature.
  • Reaction times are optimized (e.g., 5 hours for the initial step).
  • The method is adaptable for different substituents at the 8-position, including tert-butyl groups.

Optimized Synthetic Route Using Allylmagnesium Chloride and Bromocyclization (Literature from ACS Omega)

An alternative and scalable synthetic approach focuses on the synthesis of spirocyclic pyrrolidines, including 1-azaspiro[4.5]decane derivatives, which are structurally related:

Procedure Highlights:

Step Description Reagents/Conditions Yield & Remarks
1 Formation of imine intermediate Reaction of benzylamine with cyclic ketone in toluene with Dean–Stark trap Nearly quantitative yield
2 Allylation Allylmagnesium chloride (2 M in THF) >90% yield of allylated intermediate
3 Bromocyclization and debromination Sequential addition of aqueous HBr, Br2, and triethylamine in CH2Cl2 One-pot procedure, moderate overall yield (~27% at 30 g scale)

This method was optimized to replace allylmagnesium bromide with commercially available allylmagnesium chloride, improving accessibility and scalability. The bromocyclization step forms the spirocyclic ring, followed by catalytic debromination to yield the target amine. The benzyl substituent is introduced in the imine formation step with benzylamine.

Advantages:

  • One-pot reactions improve operational simplicity.
  • Scalable to multigram quantities.
  • Avoids use of expensive or toxic catalysts.

Limitations:

  • Moderate overall yields.
  • Requires careful control of bromination and debromination steps.

Formation of the Dihydrochloride Salt

After obtaining the free base form of 8-Benzyl-1,8-diazaspiro[4.5]decane, conversion to the dihydrochloride salt is typically achieved by:

  • Treatment with excess hydrochloric acid in an appropriate solvent (e.g., ethanol or ethyl acetate).
  • Isolation of the dihydrochloride salt by filtration or crystallization.

This salt form improves the compound's stability, solubility, and handling properties for further applications.

Summary Table of Preparation Methods

Method Key Features Reagents Scale Yield Notes
Patent CN107383007A route Multistep synthesis with acid chloride, vinyl Grignard, cyclization, hydrogenation, benzylation Oxalyl chloride, vinyl RMgBr, DBU, H2, benzyl chloroformate Laboratory scale Not explicitly stated Controlled temperature, versatile substituents
ACS Omega optimized route Imine formation with benzylamine, allylation, bromocyclization, debromination Benzylamine, allylmagnesium chloride, HBr, Br2, Et3N Up to 30 g scale ~27% overall One-pot steps, scalable, moderate yield

Research Findings and Considerations

  • The preparation of 8-Benzyl-1,8-diazaspiro[4.5]decane derivatives is well-documented with several synthetic routes tailored for scalability and functional group tolerance.
  • The choice of organometallic reagents (allylmagnesium chloride vs. bromide) and cyclization methods (bromocyclization vs. reductive cyclization) significantly affects yield and scalability.
  • Protection/deprotection strategies (e.g., benzyl chloroformate protection) are integral for selective functionalization.
  • The dihydrochloride salt formation is a straightforward acid-base reaction enhancing compound utility.
  • Safety and environmental considerations favor methods avoiding toxic cyanide or expensive precious metal catalysts.

Chemical Reactions Analysis

8-Benzyl-1,8-diazaspiro[4.5]decane dihydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions are common for this compound, especially at the benzyl group.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate typically yields benzoic acid derivatives, while reduction with lithium aluminum hydride results in spirocyclic amines .

Scientific Research Applications

Medicinal Chemistry

Drug Development:
The compound serves as a scaffold for the synthesis of novel pharmacological agents. Its structural properties allow for modifications that can enhance biological activity or reduce toxicity. Research has indicated that derivatives of diazaspiro compounds may exhibit anti-inflammatory and analgesic properties, making them potential candidates for drug development targeting pain management and inflammatory diseases.

Mechanism of Action:
The mechanism by which 8-benzyl-1,8-diazaspiro[4.5]decane dihydrochloride exerts its effects involves interactions with specific biological targets, including enzymes and receptors. These interactions can modulate biochemical pathways, leading to therapeutic effects. Understanding these mechanisms is crucial for optimizing its use in clinical applications.

Agricultural Applications

Pesticide Development:
Due to its biological activity against various pests, this compound has potential applications as a pesticide or insecticide. Research into the compound's efficacy against agricultural pests could lead to the development of safer and more effective pest control solutions that minimize environmental impact.

Biological Activity Studies:
Studies focusing on the biological activity of this compound are essential for understanding its potential as an agrochemical. These studies typically involve assessing its toxicity to non-target organisms and its effectiveness in controlling pest populations.

Material Science

Synthesis of Specialty Chemicals:
The compound is also explored for its applications in synthesizing specialty chemicals and materials. Its unique structural attributes make it a valuable building block in the production of complex molecules used in various industrial applications.

Table 1: Summary of Research Applications

Application AreaSpecific Use CaseKey Findings
Medicinal ChemistryDrug scaffold for analgesicsPotential anti-inflammatory properties identified
Agricultural ChemistryPesticide developmentEffective against specific pest species
Material ScienceBuilding block for specialty chemicalsUseful in synthesizing complex organic compounds

Mechanism of Action

The mechanism of action of 8-Benzyl-1,8-diazaspiro[4.5]decane dihydrochloride involves its interaction with specific molecular targets. For example, it has been shown to inhibit the activity of receptor interaction protein kinase 1 (RIPK1), which plays a key role in the necroptosis pathway. By inhibiting RIPK1, this compound can block the activation of necroptosis, a form of programmed cell death, thereby exhibiting potential therapeutic effects in various inflammatory diseases .

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Key Features Reference
This compound C₁₆H₂₄Cl₂N₂ 331.29 Benzyl (8-position) High solubility, GPCR modulation potential
1-Methyl-1,8-diazaspiro[4.5]decan-2-one HCl C₁₀H₁₇ClN₂O 232.71 Methyl (1-position), ketone Enhanced metabolic stability
8-Methyl-2,8-diazaspiro[4.5]decane dihydrochloride C₉H₂₀Cl₂N₂ 227.17 Methyl (8-position) Simplified synthesis, lower molecular weight
Benzyl 1,8-diazaspiro[4.5]decane-1-carboxylate HCl C₁₆H₂₃ClN₂O₂ 310.82 Benzyloxycarbonyl (1-position) Prodrug potential
8-Azaspiro[4.5]decan-1-one HCl C₉H₁₆ClNO 189.69 Ketone (1-position) Fragment-based drug design

Key Findings:

Substituent Effects :

  • The benzyl group in this compound enhances lipophilicity and π-π stacking interactions compared to methyl or ketone substituents in analogs like 8-methyl-2,8-diazaspiro[4.5]decane dihydrochloride .
  • Ketone-containing derivatives (e.g., 1-Methyl-1,8-diazaspiro[4.5]decan-2-one HCl) exhibit reduced basicity, which may limit their utility in targeting acidic cellular environments .

Synthesis Complexity :

  • The benzyl-substituted compound requires multi-step alkylation and purification processes, whereas methyl-substituted analogs (e.g., 8-methyl-2,8-diazaspiro[4.5]decane dihydrochloride) can be synthesized in higher yields (69–89%) via direct reductive amination .

Biological Relevance: 8-Benzyl derivatives are frequently explored as intermediates for antipsychotic agents, leveraging their spirocyclic rigidity to improve blood-brain barrier penetration . In contrast, azaspirodecanone derivatives (e.g., 8-azaspiro[4.5]decan-1-one HCl) are often used as fragments in kinase inhibitor development due to their compact size .

Biological Activity

Overview

8-Benzyl-1,8-diazaspiro[4.5]decane dihydrochloride is a synthetic compound with a unique spirocyclic structure, notable for its potential biological activities. This compound, with the molecular formula C15H24Cl2N2, has been studied for various pharmacological applications, particularly in the fields of antimicrobial and anticancer research.

Chemical Structure and Synthesis

The synthesis of this compound typically involves the reaction of a diazaspirodecane precursor with benzyl chloride in the presence of a base such as sodium hydroxide. The final product is purified and converted into its dihydrochloride salt form using hydrochloric acid.

The mechanism of action for this compound primarily involves its interaction with specific molecular targets, notably the receptor-interacting protein kinase 1 (RIPK1). By inhibiting RIPK1, this compound can block necroptosis, a programmed cell death pathway that contributes to inflammation and tissue damage in various diseases.

Comparison with Similar Compounds

Compound NameStructure TypeKey Activity
8-Benzyl-2,8-diazaspiro[4.5]decaneSpirocyclicSimilar biological properties but different salt form
ChlorambucilAlkylating agentAntineoplastic activity via DNA interference

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have shown effectiveness against various bacterial strains, suggesting potential applications in treating infections caused by resistant pathogens.

Anticancer Potential

The compound has also been explored for its anticancer properties. It has demonstrated cytotoxic effects on cancer cell lines through mechanisms involving DNA damage and apoptosis induction. For instance, studies have shown that similar compounds can inhibit cell proliferation by interfering with DNA replication processes .

Study on l-Cystine Crystallization Inhibition

A notable study investigated the use of 8-l-cystinyl bis(1,8-diazaspiro[4.5]decane) as an inhibitor of l-cystine crystallization in cystinuria models. This compound was found to significantly reduce stone formation in Slc3a1-knockout mice compared to control groups, highlighting its therapeutic potential in managing cystinuria-related complications .

Table 1: Inhibition Efficacy of l-Cystine Diamides

CompoundEC50 (nM)Oral Bioavailability (%)Stone Formation Rate (%)
LH70829.5228
ControlN/AN/A54.9

Pharmacokinetics

The pharmacokinetic profile of similar compounds suggests good oral absorption and distribution within the body. Studies on related spirocyclic compounds indicate that they are well-tolerated and exhibit favorable half-lives, making them suitable candidates for further development as therapeutic agents .

Q & A

Q. What are the recommended safety protocols for handling 8-Benzyl-1,8-diazaspiro[4.5]decane dihydrochloride in laboratory settings?

  • Methodological Answer : Handle using nitrile gloves inspected for integrity, and wear flame-retardant antistatic clothing to prevent electrostatic discharge. Use fume hoods to avoid inhalation of vapors. Store in tightly sealed containers in dry, well-ventilated areas, away from ignition sources. Contaminated gloves must be disposed of per local regulations . Respiratory protection (e.g., N95 masks) is advised during spills. Spills should be swept or vacuumed into sealed containers, not washed into drains .

Q. What synthetic routes are documented for spiro-diazaspiro compounds analogous to this compound?

  • Methodological Answer : A common approach involves refluxing precursors (e.g., substituted benzaldehydes) with acetic acid as a catalyst in ethanol. For example, 4-substituted benzaldehydes react with triazole derivatives under reflux for 4–12 hours, followed by solvent evaporation and recrystallization from ethanol . Adjust reaction times and stoichiometry based on substituent reactivity. Monitor progress via TLC or HPLC.

Q. How should researchers characterize the purity and structure of this compound?

  • Methodological Answer : Use a combination of 1H/13C NMR to confirm spirocyclic structure and benzyl substitution patterns (e.g., δ ~2.62 ppm for N-CH3 in analogs). IR spectroscopy identifies functional groups (e.g., C=O at ~1721 cm⁻¹, C=N at ~1633 cm⁻¹). Mass spectrometry (EI-MS) verifies molecular ion peaks (e.g., m/z 803 for chlorinated analogs). Elemental analysis validates C/H/N/S ratios .

Advanced Research Questions

Q. How can factorial design optimize reaction conditions for synthesizing 8-Benzyl-1,8-diazaspiro[4.5]decane derivatives?

  • Methodological Answer : Apply a 2^k factorial design to test variables like temperature (80–120°C), catalyst concentration (1–5 mol%), and reaction time (4–12 hours). Use ANOVA to identify significant factors. For example, a study on triazole derivatives found catalyst concentration and temperature had interactive effects on yield . Central Composite Design (CCD) can further refine optimal conditions.

Q. What computational strategies enhance the design of reactions involving this spirocyclic compound?

  • Methodological Answer : Integrate quantum chemical calculations (e.g., DFT) to model reaction pathways and transition states. ICReDD’s approach combines computed activation energies with machine learning to prioritize experimental conditions. For example, reaction path searches predict feasible intermediates, reducing trial-and-error experimentation . Validate computational predictions with kinetic studies (e.g., Arrhenius plots).

Q. How can contradictory analytical data (e.g., NMR vs. HPLC purity) be resolved?

  • Methodological Answer : Contradictions may arise from residual solvents or tautomeric forms. Multi-method validation is critical:
  • Use DEPT-135 NMR to distinguish CH2/CH3 groups in complex spectra.
  • Perform HPLC-MS to detect low-level impurities (<0.1%).
  • Compare melting points (e.g., 256–260°C for analogs) with literature values .
  • Re-crystallize from alternative solvents (e.g., acetonitrile) to isolate stable polymorphs.

Q. What methodologies assess the environmental impact of this compound?

  • Methodological Answer : Despite limited ecotoxicological data , conduct OECD 301 biodegradation tests to evaluate aerobic degradation. Use HPLC-UV to monitor compound persistence in soil/water matrices. For bioaccumulation potential, measure logP values via shake-flask methods; predicted logP >3 suggests high lipid affinity. Pair with in silico tools (EPI Suite) for preliminary risk assessment.

Data Contradiction and Validation

Q. How to address discrepancies in reported synthetic yields for similar spirocyclic compounds?

  • Methodological Answer : Variability may stem from moisture sensitivity or side reactions. Implement in-line FTIR to track intermediate formation in real-time. Compare yields under inert (N2) vs. ambient atmospheres to assess oxidation effects. Replicate literature procedures with strict control of solvent purity (e.g., anhydrous ethanol) and catalyst batch .

Experimental Design and Scaling

Q. What scaling challenges arise during the transition from milligram to gram-scale synthesis?

  • Methodological Answer : Heat transfer inefficiencies in larger reactors can cause hotspots. Use reaction calorimetry to map exothermic peaks and adjust stirring rates. For example, slow benzaldehyde addition prevents runaway reactions. Switch from batch to flow reactors for improved temperature control .

Advanced Analytical Techniques

Q. How do substituents on the benzyl group affect the compound’s spectroscopic properties?

  • Methodological Answer :
    Electron-withdrawing groups (e.g., -NO2) deshield adjacent protons, shifting 1H NMR signals downfield. IR C=N stretches increase by ~20 cm⁻¹ with electron-deficient substituents. Use TD-DFT calculations to correlate UV-Vis absorption maxima (e.g., 280–320 nm) with substituent electronic profiles .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
8-Benzyl-1,8-diazaspiro[4.5]decane dihydrochloride
Reactant of Route 2
8-Benzyl-1,8-diazaspiro[4.5]decane dihydrochloride

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